molecular formula C7H2F2N2O2 B1177634 tcpN protein CAS No. 147979-50-8

tcpN protein

Cat. No.: B1177634
CAS No.: 147979-50-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tcpN protein is a research chemical for scientific and laboratory experimentation purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to conduct their own experiments to determine the protein's suitability for specific applications. Key specifications, biological activity, and detailed handling instructions should be obtained directly from the manufacturer or product literature prior to use. Handle with appropriate safety precautions.

Properties

CAS No.

147979-50-8

Molecular Formula

C7H2F2N2O2

Synonyms

tcpN protein

Origin of Product

United States

Genomic and Transcriptional Architecture of the Tcpn Locus

Genetic Organization and Chromosomal Context of the tcpN Gene in Vibrio cholerae

The tcpN (or toxT) gene is located within the tcp gene cluster, which is associated with the biosynthesis and assembly of the toxin-coregulated pilus in V. cholerae. rcsb.org This cluster resides on the Vibrio pathogenicity island (VPI), a mobile genetic element acquired through horizontal gene transfer. rcsb.org The tcpN gene is situated downstream of tcpF and is translationally coupled to the downstream gene, tcpJ, which encodes the TCP pilin (B1175004) signal peptidase. rcsb.org The tcp gene cluster encompasses several transcriptional units, including tcpI, tcpP-H, tcpA-F, and toxT-tcpJ. ebi.ac.uk

The tcpN gene encodes a protein consisting of 276 amino acid residues with a predicted molecular weight of 31,890 Da. rcsb.org This protein, ToxT (TcpN), is a member of the AraC/XylS family of transcriptional activators. rcsb.orgidrblab.cnnih.gov

Characterization of the tcpN Promoter Region and Upstream Regulatory Elements

The transcription of tcpN (toxT) is initiated from a promoter located in the intergenic region between tcpF and toxT. rcsb.org This promoter is regulated by the ToxR virulence regulon cascade. nih.govrcsb.org Upstream of the toxT promoter, a potential stem-loop structure of an unusual nature has been identified, which may influence the regulation of toxT mRNA levels. idrblab.cn

The toxT promoter region is a key target for multiple regulatory proteins that fine-tune its expression in response to environmental signals.

Transcriptional Regulation of tcpN Expression

The transcriptional regulation of tcpN expression is a complex process involving a cascade of regulatory proteins and is influenced by various environmental and physiological cues.

Identification and Role of Transcriptional Activators Modulating tcpN (e.g., ToxR, TcpP, ToxT)

Transcription of tcpN (toxT) is primarily activated by the cooperative action of two inner membrane proteins, ToxR and TcpP. plos.orguniversiteitleiden.nlnih.gov This activation is a crucial step in the virulence regulatory cascade. nih.govrcsb.org

ToxR: ToxR is a transmembrane protein that, along with its partner ToxS, is encoded within the ancestral V. cholerae genome. rcsb.org ToxR can directly bind to DNA and is essential for the activation of cholera toxin and TCP expression. uniprot.org While ToxR is required for toxT activation, it may not be a direct activator in all contexts but rather enhances the activity of TcpP, potentially by recruiting it to the toxT promoter. plos.orgnih.gov ToxS is thought to facilitate the dimerization and activation of ToxR as a DNA-binding protein. uniprot.org

TcpP: TcpP is a transmembrane protein encoded within the tcpPH operon, which is located on the VPI. rcsb.org TcpP is essential for TCP production and activates toxT transcription, acting synergistically with ToxR. uniprot.orgnih.govresearchgate.net TcpH, the partner of TcpP, is thought to function similarly to ToxS, enhancing TcpP activity. rcsb.orgwisc.edu Overexpression of TcpP can activate toxT transcription, and this activation is significantly increased in the presence of TcpH. wisc.edunih.gov

ToxT (TcpN): ToxT itself also regulates its own expression through an autoregulatory loop. rcsb.org This positive autoregulation contributes to the amplification of virulence gene expression. researchgate.net

The initial activation of the virulence cascade, which includes the transcription of tcpPH, is dependent on two regulators encoded on the ancestral genome, AphA and AphB. rcsb.orgewadirect.com AphA and AphB function synergistically to activate tcpPH transcription. ewadirect.com

Mechanisms of Transcriptional Repression of tcpN (if applicable)

While the primary regulation of tcpN is through activation, the nucleoid-associated protein H-NS has been shown to repress the transcription of virulence genes, including toxT. ewadirect.comwikipedia.org H-NS binds to the toxT promoter, contributing to the silencing of virulence gene expression under certain conditions. wikipedia.orgrcsb.org ToxT can overcome H-NS repression at the tcpA promoter, and a similar mechanism may apply to the toxT promoter itself, where ToxT binding could displace H-NS. ewadirect.com

Environmental and Physiological Cues Influencing tcpN Transcription (e.g., pH, temperature, bile)

Expression of tcpN (toxT) is modulated by environmental conditions, reflecting the bacterium's adaptation to different niches, particularly the human host. idrblab.cn Factors such as temperature, pH, and bile have a significant influence on toxT transcription. nih.govwisc.eduuniprot.org

Temperature and pH: Transcription of tcpPH, and consequently toxT expression, is regulated by temperature and pH. nih.govresearchgate.net In classical biotype strains of V. cholerae, maximal expression of the ToxR regulon occurs at 30°C and pH 6.5. nih.gov These conditions suggest that TcpP and TcpH play a role in coupling environmental signals to toxT transcription. uniprot.orgnih.gov

Bile: Bile, encountered in the intestinal lumen, has been shown to modulate ToxT activity and can decrease ToxT-dependent expression of virulence genes like ctxA and tcpA. wisc.eduuniprot.org Unsaturated fatty acids present in bile may directly interact with ToxT, leading to repression of its activity. uniprot.org

Other environmental factors such as osmolarity, CO2, and amino acids also influence the expression of TCP and CT, suggesting their indirect influence on tcpN transcription through the regulatory cascade. rcsb.org

Transcriptional Read-through and Operon Organization Involving tcpN

The tcpN (toxT) gene is located within the tcp gene cluster, which is organized into several transcriptional units. ebi.ac.uk While toxT has its own promoter, its expression can also occur through transcriptional read-through from the upstream tcpA promoter. researchgate.net The tcpA promoter drives the expression of the major tcp operon (tcpA-F). A relatively inefficient transcriptional terminator is located downstream of tcpF, upstream of toxT. rcsb.orgresearchgate.net Transcription initiating from the tcpA promoter can read through this terminator, extending to the toxT gene. researchgate.net This read-through transcription from tcpA provides an alternative source of toxT mRNA and contributes to the amplification of toxT expression, which is important for optimal production of TCP and cholera toxin. researchgate.net The organization suggests that toxT can be transcribed as part of a larger operon originating from the tcpA promoter, in addition to being transcribed from its own dedicated promoter. nih.gov

Summary of Transcriptional Regulation of tcpN (toxT)

Regulator/FactorRole in tcpN TranscriptionMechanism
ToxRActivatorCooperates with TcpP, potentially recruits TcpP to promoter. plos.orgnih.gov
TcpPActivatorCooperates with ToxR, essential for activation. uniprot.orgnih.govresearchgate.net
ToxT (TcpN)ActivatorPositive autoregulation. rcsb.orgresearchgate.net
AphA/AphBActivatorsInitiate the cascade by activating tcpPH transcription. rcsb.orgewadirect.com
H-NSRepressorBinds to promoter, silences expression. ewadirect.comwikipedia.orgrcsb.org
TemperatureModulatorInfluences tcpPH and toxT transcription. nih.govresearchgate.net
pHModulatorInfluences tcpPH and toxT transcription. nih.govresearchgate.net
Bile (Unsaturated fatty acids)RepressorMay directly interact with ToxT to reduce activity. wisc.eduuniprot.org
Transcriptional Read-throughContributes to expressionTranscription from tcpA promoter extends through tcpF to toxT. researchgate.net

Table of Relevant Compounds and Proteins

NamePubChem CIDOther Database Identifiers (if CID not available)
tcpN protein (ToxT)Not availableUniProt: Q9K7H1 (as ToxT), PDB: 4MLO, 3GBG
ToxR proteinNot availableUniProt: P15795, PDB: 8B4E, 7NMB
TcpP proteinNot availableUniProt: P29485
TcpH proteinNot availableUniProt: Q9K7H0
ToxS proteinNot availableUniProt: P15796
AphA proteinNot availablePDB: 1YG2
AphB proteinNot availablePDB: 1YG2
H-NS proteinNot availableUniProt: P0A1S2, PDB: 6P1P, 6P1Q, 6P1R, 6P1S
IHF proteinNot availableUniProt: P0A7G6 (IHF alpha), P0A7G9 (IHF beta)
RNA polymerase alpha subunit (αCTD)Not availableInterPro: IPR011260, PDB: 1LB2, 1L9U
Cholera Toxin (CT)729859
Toxin-Coregulated Pilus (TCP)Not available
TcpA proteinNot availableUniProt: Q8VQU0, PDB: 1OQV

Molecular Architecture and Functional Domains of Tcpn Protein

Predicted Amino Acid Sequence Features and Conserved Motifs of tcpN.

The tcpN gene in Vibrio cholerae encodes a putative protein consisting of 276 amino acid residues with a predicted molecular weight of 31,890 Da. nih.govresearchgate.netuniprot.org Analysis of its amino acid sequence has revealed conserved motifs characteristic of transcriptional activators. oup.com Specifically, TcpN contains a conserved stretch of approximately 99 amino acids typically located at the C-terminal region. oup.comnih.govscispace.com This conserved region is connected to a non-conserved N-terminal region via a linker sequence. nih.gov Within the conserved C-terminal domain, a putative DNA-binding domain organized as a helix-turn-helix (HTH) motif has been identified in TcpN and other related regulators. oup.comnih.gov

A summary of predicted amino acid sequence features is presented in Table 1.

FeatureDescriptionValue/LocationSource
Amino Acid LengthTotal number of residues276 nih.govresearchgate.netuniprot.org
Predicted Molecular WeightEstimated mass of the protein31,890 Da nih.govresearchgate.net
Conserved C-terminal RegionHighly similar sequence stretch~99 amino acids oup.comnih.govscispace.com
DNA-binding domainPredicted structural motifC-terminal, HTH motif oup.comnih.gov

Homology of tcpN to Known Regulatory Protein Families (e.g., AraC family).

TcpN exhibits significant homology to the AraC family of transcriptional activators. nih.govresearchgate.netoup.comnih.govstring-db.orgunige.ch This family includes a diverse group of prokaryotic positive transcriptional regulators involved in various functions such as carbon metabolism, stress response, and pathogenesis. nih.govunige.ch TcpN's homology extends particularly to the C-termini of other AraC family members, including RhaS, RhaR, and CelD. nih.gov Other virulence regulators showing homology to TcpN (also referred to as ToxT) include Rns, PerA (BfpT), and AggR, which regulate pilus biosynthesis in different Escherichia coli strains. asm.orgnih.gov The conserved nature of the C-terminal region, containing the DNA-binding domain, is a defining characteristic of this family. oup.comnih.govasm.org

Domain Organization and Functional Significance of Predicted Domains in tcpN.

Based on its homology to the AraC/XylS family, TcpN is predicted to consist of at least two main domains: an N-terminal domain and a conserved C-terminal DNA-binding domain. oup.comnih.govresearchgate.net The C-terminal domain, typically around 100 amino acids in length, contains two potential helix-turn-helix DNA binding motifs crucial for recognizing and binding to target DNA sequences in the promoter regions of regulated genes. nih.govresearchgate.net This domain is directly involved in activating transcription. nih.gov

The non-conserved N-terminal region in AraC family regulators is often implicated in effector binding and dimerization. nih.govresearchgate.net While some AraC family members bind small molecule effectors that influence their activity, virulence regulators like TcpN may utilize this domain primarily for dimerization, as they haven't been shown to respond to specific effector molecules in the same way metabolic regulators do. asm.org The interaction of these domains allows TcpN to bind to specific DNA sites upstream of target genes, such as those encoding TCP and CTX, thereby activating their expression and contributing to V. cholerae virulence. asm.org

Post-Translational Modifications of tcpN and Their Regulatory Impact.

Information specifically detailing post-translational modifications of TcpN is limited in the provided search results. However, the broader context of protein regulation in Vibrio cholerae and among bacterial transcriptional regulators suggests potential mechanisms. Post-translational modifications (PTMs) are known to play significant roles in modulating the activity, stability, and interactions of proteins, including transcriptional regulators. google.comgoogle.com For instance, studies on other bacterial proteins have shown that PTMs like phosphorylation or proteolysis can impact their function and cellular levels. asm.org While direct evidence for specific PTMs on TcpN is not explicitly detailed in the search results, it is a plausible regulatory mechanism that could influence TcpN's activity or its role in the virulence cascade.

Oligomeric State and Self-Assembly Properties of tcpN (if relevant to function).

Members of the AraC/XylS family, to which TcpN belongs, are often known to function as dimers. nih.govasm.orgresearchgate.net The N-terminal domain of these regulators is thought to be involved in protein dimerization. asm.orgresearchgate.net Dimerization is typically essential for the proper binding of these proteins to their cognate DNA recognition sites, which are often composed of two half-sites. nih.gov While the specific oligomeric state and self-assembly properties of TcpN have not been extensively detailed in the provided search results, its classification within the AraC family strongly suggests that it functions as a dimer to effectively bind DNA and activate transcription of its target genes, such as those within the tcp and ctx operons. asm.org The ability to form dimers would be directly relevant to its function as a transcriptional activator requiring specific DNA interactions.

Functional Characterization and Biological Roles of Tcpn Protein

Role of tcpN as a Transcriptional Regulator in Vibrio cholerae

As a protein exhibiting homology to the AraC family, tcpN is implicated in transcriptional regulation within Vibrio cholerae. nih.govebi.ac.ukscispace.com Transcriptional regulators like tcpN bind to specific DNA sequences, influencing the rate of gene transcription. scispace.com tcpN is listed as a transcription factor, further supporting its role in controlling gene expression. uniprot.orgnih.govnih.govnih.gov

Specific Target Genes Regulated by tcpN

While tcpN is situated within the tcp gene cluster involved in TCP biosynthesis, its precise direct target genes beyond potential autoregulation or regulation within the immediate tcp operon are not as extensively documented as those of central regulators like ToxT. Some studies suggest that the tcpN gene itself may be regulated as part of a larger operon or regulon. For instance, a binding site for TcpP, another regulator in the virulence cascade, has been associated with the regulation of tcpN/toxT, indicating potential co-regulation or a link within the regulatory network. umbc.edu The broader virulence regulatory cascade involves upstream activators like AphA and AphB regulating tcpPH, which in turn, along with ToxR/S, activates toxT. ToxT then directly activates numerous genes, including those for TCP and CT. asm.orgasm.orgmdpi.com tcpN's regulatory influence appears to be intricately linked to this cascade, likely impacting genes within the tcp operon.

Mechanisms of DNA Binding by tcpN

Based on its homology to the AraC family of transcriptional regulators, tcpN is expected to bind DNA in a sequence-specific manner. scispace.com A key feature of AraC family proteins is the presence of Helix-Turn-Helix (HTH) motifs, which are common DNA-binding domains. scispace.comasm.orgfindaphd.com tcpN has been identified as containing HTH_AraC and ToxT_HTH1 motifs, consistent with its predicted DNA-binding function. uniprot.orguniprot.org These motifs likely facilitate the interaction with specific DNA sequences in the promoter regions of its target genes, enabling it to modulate their transcription. The precise DNA sequences recognized by tcpN and the detailed mechanism of its binding, including potential conformational changes upon DNA interaction, are areas of ongoing research, drawing parallels from studies on other AraC family members and general protein-DNA binding principles. embopress.orglumicks.com

Contribution of tcpN to Virulence Factor Biogenesis and Regulation

tcpN's location within the VPI and the tcp gene cluster strongly links it to the production and regulation of Vibrio cholerae virulence factors. nih.govasm.org Its designation as a TCP pilus virulence regulatory protein underscores its importance in this context. uniprot.orguniprot.org The VPI is known to encode essential virulence determinants, including those required for TCP synthesis and other accessory colonization factors. asm.org

Influence on Toxin-Coregulated Pilus (TCP) Production and Assembly

tcpN is an integral part of the tcp gene cluster, which is directly involved in the biosynthesis and assembly of the Toxin-Coregulated Pilus. nih.gov TCP is a crucial colonization factor for Vibrio cholerae, mediating bacterial aggregation and attachment to the intestinal epithelium. nih.govasm.orgasm.org While ToxT is the primary direct activator of the genes encoding TCP components, tcpN's presence within this operon and its regulatory nature suggest it plays a role in optimizing or fine-tuning TCP production and assembly. rcsb.orgasm.orgmdpi.com Its exact mechanism of influence on the assembly process, which involves numerous proteins encoded by the tcp operon, requires further detailed investigation.

Broader Roles in Vibrio cholerae Pathogenesis and Colonization

Identifiers

Below is a table listing the relevant compound and protein names mentioned in this article and their corresponding identifiers, where available.

NameTypeIdentifier(s)Notes
tcpN proteinProteinUniProtKB: Q9F5Q7, A5F384, Q9F5Q9No single PubChem CID for the full protein.
Cholera ToxinProtein/ComplexPubChem CID: 729859; CID 16132101 (B subunit fragment)Complex protein structure.
Toxin-Coregulated PilusProtein ComplexNot applicableComplex structure made of protein subunits.

Data Table: Predicted Properties of this compound

PropertyValue(s)Source(s)
Number of Residues276 or 277 nih.govuniprot.orguniprot.org
Predicted Mass~31.890 kDa or 32.055 Da nih.govuniprot.orgrcsb.org
Protein FamilyAraC family nih.govebi.ac.ukscispace.com
DNA Binding MotifsHTH_AraC, ToxT_HTH1 uniprot.orguniprot.org
Gene NametcpN nih.govuniprot.orguniprot.org
Genomic Locationtcp gene cluster, VPI nih.govasm.org

Involvement of tcpN in Bacterial Adaptation and Survival Mechanisms

TcpN's primary role in bacterial adaptation and survival mechanisms in Vibrio cholerae is mediated through its control over virulence gene expression. By activating the transcription of genes encoding the toxin-coregulated pilus (TCP) and cholera toxin (CT), TcpN facilitates the transition from a free-living state in the aquatic environment to a pathogenic state within the human host. nih.govrcsb.orguniprot.orggenome.jp This regulated expression, responsive to environmental signals encountered in the intestine, is essential for V. cholerae's ability to colonize the host, proliferate, and ultimately survive and transmit to new hosts. uniprot.orggenome.jp The expression of tcp and ctx genes is influenced by various environmental factors, including temperature, pH, osmolarity, bile, CO2, and amino acids, highlighting how TcpN-mediated regulation is integrated into the bacterium's adaptive responses to its surroundings. uniprot.org

Stress Response Modulation

While tcpN itself is a transcriptional activator rather than a direct stress sensor in the same way as some other proteins, its activity and expression are intricately linked to stress response pathways in Vibrio cholerae. The expression of toxT (encoding TcpN) is regulated by a cascade involving the transmembrane proteins ToxR and TcpP. uniprot.orguniprot.org This ToxR/TcpP regulatory system is known to respond to environmental signals, including those encountered during the transition into the host, which can be considered a form of environmental stress. uniprot.orggenome.jpuniprot.org

Biofilm Formation or Dispersal (if implicated)

TcpN is implicated in biofilm-related processes in Vibrio cholerae, primarily through its role in regulating the toxin-coregulated pilus (TCP). TCP is essential for the colonization of the host intestine and is involved in initiating microcolony formation, which can be considered an initial step towards biofilm development on the intestinal epithelium. nih.gov

However, the relationship between TcpN activity and mature biofilm formation in V. cholerae is complex and appears to be inversely regulated by the intracellular second messenger cyclic di-GMP (c-di-GMP). High intracellular levels of c-di-GMP are known to activate the expression of genes required for biofilm formation, such as those in the vps (Vibrio polysaccharide) operons, primarily through transcriptional regulators like VpsR and VpsT. uniprot.orgrcsb.orgasm.org Conversely, high c-di-GMP levels have been shown to repress the expression of virulence genes, including toxT. rcsb.org This suggests that when c-di-GMP levels are high (favoring biofilm formation), TcpN activity and the expression of virulence factors like TCP are low, and vice versa. This inverse relationship allows V. cholerae to switch between a sessile, biofilm-associated lifestyle (important for environmental persistence and protection) and a motile, planktonic, and virulent state (important for host colonization and dissemination). rcsb.orgasm.org Therefore, while TcpN promotes the formation of TCP microcolonies during infection, its activity is generally inversely correlated with the formation of the more extensive, matrix-encased biofilms associated with environmental survival.

Protein Protein Interactions and Cellular Networks Involving Tcpn

Identification of tcpN-Interacting Proteins and Complex Formation

The regulatory activity of tcpN (ToxT) is not mediated by solitary action but through the formation of functional complexes. These interactions include homodimerization, association with the core transcriptional machinery, and binding to small molecule effectors.

Homodimerization: A critical step for the function of tcpN (ToxT) is its assembly into a homodimer. The N-terminal domain of the protein is essential for this dimerization process. nih.gov Research has shown that this self-association is a prerequisite for the protein to effectively bind to the promoter regions of its target virulence genes and activate their transcription. Mutational analyses have identified specific amino acid residues, such as F151, located in the N-terminus that are indispensable for dimerization. nih.gov Strains of V. cholerae with mutations that prevent this dimerization are unable to produce CT or TCP and are consequently avirulent, highlighting the essential nature of this protein complex formation for cholera pathogenesis. nih.gov

Interaction with Transcriptional Machinery: Once dimerized and bound to DNA, tcpN (ToxT) must communicate with the cell's core transcriptional machinery to initiate gene expression. Evidence points to a direct functional interaction with RNA polymerase (RNAP). Specifically, the C-terminal domain of the alpha subunit of RNA polymerase (αCTD) has been shown to be required for tcpN (ToxT)-dependent transcriptional activation, suggesting that the activator complex makes contact with this part of the RNAP holoenzyme to recruit it to the promoter or to stimulate the initiation of transcription. nih.govdartmouth.edu

Complex Formation with Small Molecule Ligands: The activity of tcpN (ToxT) is directly modulated by its interaction with specific small molecules derived from the host environment. The crystal structure of tcpN (ToxT) revealed the unexpected presence of a bound unsaturated fatty acid, cis-palmitoleate, within a pocket in the N-terminal domain. pnas.org Subsequent studies confirmed that various unsaturated fatty acids found in host bile, such as linoleic and oleic acid, can bind to tcpN (ToxT). nih.gov This binding event is inhibitory; it alters the protein's conformation and reduces its ability to bind to target DNA promoters, effectively shutting down the virulence cascade. pnas.orgnih.gov This interaction demonstrates that the formation of a functional tcpN (ToxT)-DNA complex is regulated by the binding of non-protein ligands.

Table 1: Identified Interacting Partners of tcpN (ToxT)
Interacting PartnerType of PartnerInteraction Domain/Residue on tcpN (ToxT)Primary Function of Interaction
tcpN (ToxT)Protein (Homodimerization)N-terminal Domain (e.g., F151)Required for DNA binding and transcriptional activation. nih.gov
RNA Polymerase (α-subunit)ProteinC-terminal DNA-binding domain (presumed)Recruitment/stimulation of transcription. nih.govdartmouth.edu
Unsaturated Fatty Acids (e.g., cis-palmitoleate)Small Molecule LigandN-terminal Ligand-binding PocketInhibition of DNA binding activity. pnas.orgnih.gov

Functional Consequences of tcpN Protein Interactions

The various interactions involving tcpN (ToxT) have profound functional consequences, enabling it to act as a precise molecular switch that can both activate and repress gene expression, ultimately controlling the pathogenicity of V. cholerae.

The foremost consequence of tcpN (ToxT) homodimerization and subsequent binding to specific DNA sequences, known as "toxboxes," is the potent activation of transcription for the primary virulence operons. nih.gov This includes the ctxAB operon, encoding the subunits of the cholera toxin, and the tcp operon, which directs the biogenesis of the toxin-coregulated pilus essential for intestinal colonization. nih.govcaister.com This activation mechanism also involves antirepression, where the binding of tcpN (ToxT) displaces the nucleoid-structuring protein H-NS, a global repressor of virulence genes, thereby clearing the promoter for RNA polymerase access. nih.govresearchgate.net

Interestingly, the oligomeric state of tcpN (ToxT) determines its function. While the dimeric form is an activator of virulence genes, the monomeric form has been shown to function as a transcriptional repressor. A key example is the repression of the mshA operon, which is involved in the synthesis of the mannose-sensitive hemagglutinin pilus used for biofilm formation in aquatic environments. This dual functionality allows V. cholerae to switch between environmental survival (biofilm formation) and host infection (toxin and TCP production) states.

The interaction with host-derived unsaturated fatty acids provides a crucial layer of environmental regulation. By inhibiting the DNA-binding ability of tcpN (ToxT), these molecules ensure that the expression of virulence factors is suppressed in the upper small intestine where bile concentrations are high, preventing premature and ineffective deployment of the pathogenic machinery. pnas.orgnih.gov This ensures that virulence is maximally expressed only when the bacterium reaches the appropriate intestinal niche. nih.gov

Table 2: Functional Outcomes of tcpN (ToxT) Interactions
InteractionMolecular ConsequenceCellular/Physiological Outcome
Homodimerization and DNA BindingActivation of ctxAB and tcp operon transcription. nih.govProduction of cholera toxin and colonization pili; host cell pathogenesis.
Monomeric DNA BindingRepression of mshA operon transcription. Inhibition of biofilm-associated pilus synthesis during infection.
Binding of Unsaturated Fatty AcidsInhibition of tcpN (ToxT) binding to DNA. pnas.orgnih.govSuppression of virulence factor expression in response to host signals (bile). nih.gov

Integration of tcpN within Bacterial Regulatory Networks

The tcpN (ToxT) protein does not operate in isolation but is a central component of a larger, hierarchical regulatory network known as the ToxR regulon. This network integrates multiple environmental and cellular signals to produce a coordinated pathogenic response.

Interaction with Virulence Regulatory Cascades

The expression of the tcpN (toxT) gene is itself a major control point and is regulated by a cascade of upstream protein interactions. The cascade begins with the activator proteins AphA and AphB, which respond to certain host signals and activate the expression of the tcpPH operon. caister.com The protein products, TcpP and TcpH, are inner membrane proteins that, in conjunction with another membrane-spanning protein complex, ToxR/ToxS, sense further environmental cues. caister.compnas.org Upon receiving the appropriate signals (e.g., specific temperature, pH, and osmolarity), the TcpP and ToxR proteins cooperate to directly activate the transcription of the tcpN (toxT) gene. pnas.orgnih.govusda.gov

Once produced, tcpN (ToxT) becomes the master activator for the downstream virulence genes. This hierarchical structure ensures that the energetically costly expression of toxin and pili only occurs when a series of environmental checkpoints have been passed, confirming that the bacterium is in the correct location within the human host.

Cross-talk with other Cellular Signaling Pathways

The tcpN (ToxT)-mediated virulence program is subject to cross-talk from other major cellular signaling networks, allowing V. cholerae to integrate information about population density and metabolic state with signals for virulence.

Quorum Sensing (QS): One of the clearest examples of cross-talk is the interaction with the quorum-sensing (QS) network. QS allows bacteria to assess their population density by sensing small molecules called autoinducers. In V. cholerae, the QS system acts as a key gatekeeper for the entire ToxR regulon. At low cell density, characteristic of the initial stages of infection, the QS pathway promotes the expression of AphA, the top-level activator of the cascade leading to tcpN (ToxT) expression. news-medical.net Conversely, at high cell density, the QS system activates a master repressor protein, HapR, which shuts down the expression of AphA and, consequently, the entire virulence cascade. news-medical.net This ensures that virulence is an early infection strategy, while high-density populations focus on other behaviors, such as dispersal.

Host Environment and Metabolism: Cross-talk also occurs through the direct sensing of host-derived molecules. As mentioned, the inhibition of tcpN (ToxT) by fatty acids is a direct link between the bacterial virulence network and the host's digestive environment. pnas.orgnih.gov Additionally, bicarbonate, which is abundant in the intestinal epithelium, has been shown to enhance tcpN (ToxT)-dependent transcription, acting as a positive signal that fine-tunes virulence expression in the correct anatomical location. This integration of metabolic and host-derived signals allows the pathogen to precisely control its virulence program in response to its immediate surroundings.

Methodologies for Investigating Tcpn Protein

Genetic Manipulation Techniques for TCP Studies (e.g., Gene Knockouts, Overexpression)

Genetic manipulation is a cornerstone for understanding the in vivo roles of TCP proteins. Techniques such as gene knockout and overexpression are utilized to study the functional consequences of the absence or abundance of a specific TCP protein.

Gene Knockouts: Creating knockout mutants, where a specific TCP gene is inactivated, is crucial for determining its biological function. This is often achieved using technologies like CRISPR-Cas9, which allows for precise gene editing. For instance, the knockout of the CTNNB1 gene, which is involved in cell signaling pathways, has been accomplished using CRISPR-Cas9 in human cell lines to study its effects on cell adhesion and proliferation nih.govresearchgate.net. While not directly about a TCP protein, this demonstrates the application of the technique. Studies on the Chaperonin Containing TCP-1 (CCT) complex have shown that individual genetic knockouts of proteins that interact with this complex can lead to retinal degeneration, highlighting the critical functions of these proteins nih.gov. The effects of such knockouts are often analyzed at the phenotypic level, observing changes in development, morphology, or response to stimuli.

Overexpression: Conversely, overexpressing a TCP gene allows researchers to study the effects of its increased presence. This can reveal novel functions or highlight the regulatory pathways it influences. However, it is important to consider that overexpression can sometimes lead to non-physiological effects or cellular stress due to the "protein burden" elifesciences.orgnih.gov. Quantitative proteomics and RNA sequencing can be employed to monitor the global changes in gene and protein expression following the overexpression of a transcription factor like RelA, helping to distinguish specific effects from non-specific consequences of protein abundance nih.gov.

Table 1: Genetic Manipulation Techniques for TCP Protein Studies

Technique Description Purpose Example Application
Gene Knockout (e.g., CRISPR-Cas9) Targeted inactivation of a specific gene. To determine the loss-of-function phenotype and infer the protein's biological role. Knockout of genes encoding proteins that interact with the CCT complex to study retinal degeneration nih.gov.
Overexpression Introduction of a gene to be expressed at higher-than-normal levels. To study the gain-of-function effects and identify downstream targets and regulated pathways. Overexpression of transcription factors to analyze subsequent changes in protein networks and gene expression nih.gov.

Transcriptional and Gene Expression Analysis Techniques for TCP (e.g., qRT-PCR, RNA-Seq, Promoter Fusions)

To understand how TCP genes are regulated and what genes they, in turn, regulate, various techniques are employed to analyze gene expression at the transcriptional level.

qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): This technique is used to quantify the amount of a specific mRNA transcript in a sample, providing a measure of gene expression. It is often used to validate findings from large-scale expression analyses like RNA-Seq.

RNA-Seq (RNA Sequencing): This high-throughput sequencing method provides a comprehensive and quantitative view of the entire transcriptome of a cell or tissue. RNA-Seq can be used to identify which TCP genes are expressed under different conditions and to discover the target genes that are up- or down-regulated by a specific TCP transcription factor nih.govnorthwestern.eduyoutube.comfrontiersin.org. The analysis pipeline for RNA-Seq data typically involves aligning reads to a reference genome and then quantifying the mapped reads to determine gene expression levels cancer.gov.

Promoter Fusions: To study the regulatory sequences that control the expression of a TCP gene, its promoter region can be fused to a reporter gene (e.g., GUS or GFP). The expression pattern of the reporter gene then reveals when and where the TCP gene is typically active scispace.comnih.govnih.govlibretexts.org. This technique is a powerful tool for dissecting the cis-regulatory elements that govern the temporal and spatial expression of genes scispace.comnih.gov.

Table 2: Transcriptional and Gene Expression Analysis Techniques

Technique Description Purpose Example Application
qRT-PCR Measures the quantity of a specific RNA transcript. To quantify the expression level of a particular TCP gene or its targets. General gene expression analysis.
RNA-Seq High-throughput sequencing of all RNA in a sample. To obtain a global view of the transcriptome and identify genes regulated by TCP factors nih.govnorthwestern.eduyoutube.comfrontiersin.org. Identifying differentially expressed genes in response to TCP protein activity.
Promoter Fusions Fusing a gene's promoter to a reporter gene. To visualize the spatial and temporal expression pattern of a TCP gene scispace.comnih.govnih.govlibretexts.org. Determining the tissue-specific expression of a TCP gene during plant development.

Biochemical and Biophysical Approaches for TCP Characterization (e.g., DNA binding assays, structural prediction)

Understanding the molecular mechanisms of TCP protein function requires detailed biochemical and biophysical characterization.

DNA Binding Assays: As transcription factors, a key function of TCP proteins is to bind to specific DNA sequences. Electrophoretic Mobility Shift Assays (EMSAs) are commonly used to demonstrate the direct binding of a TCP protein to a putative target DNA sequence researchgate.net. These assays have been instrumental in identifying the consensus DNA binding sites for both class I and class II TCP proteins researchgate.net. For example, binding site selection studies with TCP16, a class I protein, have shown its preference for a class II binding site, and further analysis of mutants has helped to pinpoint the specific amino acid residues that determine these binding preferences nih.gov.

Table 3: Biochemical and Biophysical Approaches

Technique Description Purpose Example Application
DNA Binding Assays (EMSA) Detects protein-DNA interactions in vitro. To confirm direct binding of a TCP protein to a specific DNA sequence and to identify binding motifs researchgate.net. Determining the consensus DNA binding sequences for different classes of TCP proteins researchgate.net.
Structural Prediction Computational modeling of a protein's 3D structure. To gain insights into the protein's mechanism of action, particularly its DNA binding and dimerization domains wikipedia.orgnih.govnih.gov. Predicting the bHLH structure of the TCP domain and modeling its interaction with DNA nih.gov.

In Vitro and Ex Vivo Model Systems for Studying TCP Function

To study the function of TCP proteins in a controlled environment, researchers utilize various in vitro and ex vivo model systems.

In Vitro Functional Assays: These are experiments conducted in a test tube or outside of a living organism. For TCP proteins, in vitro transcription assays can be used to demonstrate their ability to directly activate or repress the transcription of a target gene. In vitro translation systems can be used to synthesize the protein for use in DNA binding assays mdpi.comyoutube.comcriver.comnih.govnews-medical.net.

Ex Vivo Models: These models use tissues or organs that have been removed from an organism. While less common for studying plant transcription factors, ex vivo models are valuable in biomedical research for studying cellular processes in a more physiologically relevant context than isolated cells nih.govyoutube.com. For example, genetically modified organ systems could potentially be used to study the effects of TCP protein misregulation.

Table 5: In Vitro and Ex Vivo Model Systems

Model System Description Purpose
***In Vitro* Functional Assays** Experiments performed in a controlled, non-living environment. To directly test the biochemical activity of a TCP protein, such as its ability to bind DNA or regulate transcription mdpi.comyoutube.comcriver.comnih.govnews-medical.net.
***Ex Vivo* Models** Experiments performed on tissues or organs outside the organism. To study the function of TCP proteins in a more complex, tissue-level context nih.govyoutube.com.

Comparative Genomics and Evolutionary Insights of Tcpn

Distribution and Conservation of tcpN Homologs Across Vibrio Species and Other Bacteria.

The tcpN gene is found within the tcp gene cluster, which is part of the Vibrio pathogenicity island (VPI) in Vibrio cholerae. nih.govtandfonline.com While the presence of the tcp island, and thus tcpN, is strongly associated with toxigenic V. cholerae strains, particularly those of the O1 and O139 serogroups responsible for cholera pandemics, its distribution can vary. Environmental strains of V. cholerae have been found to carry genetic variants of the TCP pathogenicity island, including alleles of genes within the island. nih.gov

Homologs of TcpN, as a member of the AraC family of transcriptional activators, can be found in other bacteria. This family includes proteins like Rns in enterotoxigenic E. coli and VirF in Yersinia, which also regulate pilus biosynthesis and virulence regulons, respectively. nih.govresearchgate.netscispace.com This suggests a conserved role for this type of regulatory protein in the expression of colonization or virulence factors across different bacterial species.

Phylogenetic Analysis of tcpN Genes and Proteins.

Phylogenetic analysis of genes and proteins, including regulatory proteins like TcpN, can provide insights into their evolutionary history and relationships. Studies involving comparative genome analysis of Vibrio cholerae strains, including non-toxigenic and toxigenic variants, have included the tcpN gene in phylogenetic assessments of virulence-associated genes. scispace.com

While specific detailed phylogenetic trees focusing solely on TcpN across a broad range of bacteria were not extensively found in the search results, the established homology of TcpN to the AraC family allows for inferences based on the known phylogeny of this larger family. nih.govresearchgate.netscispace.com The AraC family is widespread in bacteria and its members have diversified to regulate a variety of processes, including sugar metabolism, stress responses, and virulence factors. Phylogenetic studies of the AraC family often reveal distinct clades corresponding to functional or taxonomic groupings.

Phylogenetic analysis of other gene families, such as the plant-specific TCP transcription factors (not to be confused with the Vibrio TCP), demonstrates how such analyses can reveal evolutionary relationships, gene duplication events, and diversification into distinct classes and subclades. frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net Similar approaches applied to TcpN and its homologs would likely illuminate the evolutionary trajectory of this regulator within Vibrio and other bacterial lineages.

Evolutionary Pressures Shaping tcpN Sequence and Function in Pathogenic Contexts.

Evolutionary pressures, also known as selective pressures, are factors that influence the reproductive success of organisms and drive natural selection. tann.funwikipedia.org In pathogenic bacteria like Vibrio cholerae, the host environment exerts significant selective pressures. oup.com Genes involved in virulence, such as tcpN which regulates the production of the toxin-coregulated pilus essential for intestinal colonization, are subject to these pressures. nih.govstring-db.org

The presence of functional homologs of TCP island genes, including tcpN, in environmental strains of V. cholerae suggests that selective pressures in different ecological niches may play a role in the maintenance or variation of these genes. nih.gov The evolution of V. cholerae, particularly the emergence of pandemic strains, involves the acquisition and evolution of virulence elements. tandfonline.comnih.govfrontiersin.org Changes in the host environment can impose selective pressures that favor variations in bacterial DNA. oup.com

Diversifying selection and recombination have been observed in other genes within virulence-associated systems in Vibrio cholerae, such as those encoding chimeric adaptor proteins in the type VI secretion system, suggesting that similar pressures can shape the evolution of genes like tcpN that are crucial for interaction with the host or other bacteria. embopress.org

Horizontal Gene Transfer Events Associated with tcpN Locus (if applicable).

Horizontal gene transfer (HGT) is a significant mechanism in bacterial evolution, allowing for the movement of genetic information between organisms. nih.gov This process can involve transformation, conjugation, or transduction by bacteriophages. nih.gov HGT plays a crucial role in the dissemination of genes, including virulence determinants and antibiotic resistance genes. nih.gov

The tcp gene cluster, where tcpN is located, is part of the Vibrio pathogenicity island 1 (VPI-1). Pathogenicity islands are distinct genomic regions often acquired through HGT and typically contain genes contributing to virulence. The VPI-1 is considered a mobile genetic element, and its presence or absence can differentiate between pathogenic and non-pathogenic V. cholerae strains. The acquisition of the VPI-1, likely through HGT, was a critical step in the evolution of pandemic V. cholerae.

Studies have indicated the presence of the tcp gene cluster, including tcpN, within pathogenicity islands in V. cholerae. researchgate.net The association of tcpN with a known mobile genetic element like VPI-1 strongly suggests that horizontal gene transfer events have been associated with the tcpN locus during the evolution of Vibrio cholerae. The transfer of such islands contributes to the plasticity and diversity observed in Vibrio genomes. repositorioinstitucional.mx While specific HGT events directly involving only the tcpN gene in isolation were not detailed, its location within the mobilizable VPI-1 implicates HGT in its evolutionary history and distribution.

Future Directions and Unanswered Questions in Tcpn Protein Research

Elucidating the Precise Molecular Mechanisms of tcpN Action

Despite its identification as a transcriptional activator ebi.ac.ukuniprot.org, the precise molecular mechanisms by which tcpN exerts its regulatory function are not fully elucidated. Research indicates that proteins within the tcp operon, such as TcpP (another activator), interact with components like ToxR and RNA polymerase to facilitate gene expression nih.gov. Given tcpN's role as a transcriptional activator within this same operon, future studies are needed to detail its specific interactions with DNA, RNA polymerase, and other potential regulatory factors. Its homology to the AraC family of transcriptional activators suggests potential mechanisms involving ligand binding and conformational changes that influence DNA interaction and transcriptional control nih.govoup.comnih.gov. Unanswered questions include:

What are the specific DNA sequences that tcpN binds to within the tcp operon and potentially elsewhere in the Vibrio cholerae genome?

How does tcpN interact with RNA polymerase and other components of the transcription machinery?

Does tcpN undergo post-translational modifications that regulate its activity, localization, or stability?

Are there specific environmental signals or cellular cues that directly influence tcpN activity?

Detailed biochemical and genetic studies, including techniques like ChIP-seq (Chromatin Immunoprecipitation sequencing) to map DNA binding sites and protein-protein interaction assays, are crucial for dissecting these mechanisms.

Discovery of Novel tcpN Regulators and Effector Pathways

TcpN itself acts as a regulator, activating the tcp operon ebi.ac.uk. However, the factors that regulate tcpN expression or activity are not well-defined. Identifying upstream regulators of tcpN is essential for understanding the hierarchical control of virulence gene expression in Vibrio cholerae. Furthermore, while tcpN is known to activate the tcp operon, its potential influence on other genes or pathways beyond TCP biosynthesis warrants investigation. Given its involvement in virulence oup.com, it is plausible that tcpN might directly or indirectly impact other cellular processes contributing to pathogenesis. Key questions in this area include:

What transcriptional factors or signaling molecules regulate the expression of the tcpN gene?

Are there feedback loops or post-transcriptional mechanisms that control tcpN protein levels or activity?

Does tcpN regulate the expression of any genes outside the tcp operon?

What are the downstream effector pathways or cellular processes that are directly or indirectly influenced by tcpN activity?

Approaches such as transcriptomics and proteomics under various conditions, as well as genetic screens, could help identify novel regulators and downstream targets of tcpN.

Structural Determination of tcpN and its Complexes

Obtaining high-resolution structures of full-length this compound.

Determining the structures of tcpN in complex with its target DNA sequences.

Solving the structures of tcpN in complex with other interacting proteins, such as components of the transcription machinery or potential regulators.

Structural information will be invaluable for understanding the molecular basis of tcpN function and guiding further mechanistic studies.

Development of Advanced Methodologies for tcpN Investigation

Advancements in methodologies are continuously pushing the boundaries of protein research nih.govcreative-proteomics.comcreative-proteomics.com. Applying and potentially developing specialized techniques tailored to tcpN research will be crucial for addressing the unanswered questions. Given tcpN's role as a DNA-binding protein and transcriptional regulator, advanced methods for studying protein-DNA interactions and protein complexes are particularly relevant nih.gov. Mass spectrometry-based approaches can be used for identifying interacting proteins and post-translational modifications nih.govcreative-proteomics.comcreative-proteomics.comcreative-proteomics.com. Computational methods, including those utilizing deep learning, are increasingly being used for protein structure prediction and the analysis of protein function based on sequence and predicted structure frontiersin.orgnih.gov. Future directions include:

Employing advanced mass spectrometry techniques for comprehensive identification of tcpN-interacting proteins and mapping of post-translational modifications.

Utilizing or developing high-throughput methods to screen for molecules that modulate tcpN activity or expression.

Applying advanced microscopy techniques to study the localization and dynamics of tcpN within the bacterial cell.

Leveraging computational modeling and simulation to predict tcpN behavior and interactions based on available data.

The integration of multiple advanced methodologies will provide a more complete picture of tcpN's role in Vibrio cholerae.

Emerging Research Avenues and Broader Biological Implications

The study of tcpN has broader implications beyond its specific role in TCP biosynthesis and Vibrio cholerae virulence. Understanding how tcpN fits into the larger regulatory network of Vibrio cholerae pathogenesis can provide insights into bacterial adaptation and survival. As a member of the AraC family of regulators, tcpN research can also contribute to the understanding of this important protein family across different bacterial species nih.govoup.com. Emerging research avenues could include:

Investigating the role of tcpN in different Vibrio cholerae biotypes and strains, and its potential contribution to variations in virulence.

Exploring the evolutionary history of tcpN and its related proteins in other bacteria.

Assessing the potential of tcpN or its regulatory pathway as a target for novel anti-virulence strategies to combat cholera.

Investigating potential links between tcpN activity and other cellular processes such as metabolism, stress response, or biofilm formation escholarship.org.

Addressing these emerging avenues will not only deepen our understanding of tcpN but also provide valuable insights into bacterial pathogenesis and gene regulation in a wider context. The study of proteins and their complex interactions remains a central theme in addressing fundamental biological questions febs.orgnih.govnih.gov.

Q & A

Q. How can researchers experimentally validate TCPN protein expression in specific tissues or cell types?

To validate TCPN expression, combine techniques such as Northern blotting (to detect mRNA levels) and immunohistochemistry (to localize the protein in tissues). For example, in Claviceps purpurea, PCR and Northern analysis confirmed ectopic integration of the tcpN overexpression construct and its transcript levels . In human sperm studies, TCP11a protein localization was confirmed using fluorescence labeling, revealing its presence in the acrosome and tail, critical for sperm maturation .

Q. What methodologies are recommended for identifying TCPN homologs across species?

Use BLAST-based sequence alignment and phylogenetic analysis to identify conserved domains and evolutionary relationships. For instance, human TCP11 was compared with homologs in mice, rats, chickens, and primates, revealing conserved exons and functional motifs critical for spermatogenesis . Cross-species comparisons should prioritize functional domains over sequence identity alone, as divergent organisms may retain conserved structural roles .

Q. How should researchers design controls for TCPN functional studies in genetic overexpression models?

Include untreated wild-type samples and empty vector controls to distinguish baseline expression from experimental effects. For example, in Claviceps purpurea, overexpression of tcpN was validated using PCR primers specific to the overexpression vector and compared to wild-type strains to rule off-target effects . Normalize protein expression data to cell count or total protein concentration to account for variability in sample preparation .

Advanced Research Questions

Q. How can conflicting data on TCPN’s functional role be resolved (e.g., overexpression vs. knockout phenotypes)?

Perform multi-omics integration (transcriptomics, proteomics) to identify compensatory pathways. For instance, if TCPN overexpression alters secondary metabolite production in fungi, analyze downstream protein interaction networks (e.g., via chemical proteomics ) to pinpoint affected pathways . Additionally, use time-course experiments to track dynamic changes in protein levels and post-translational modifications that may explain phenotypic discrepancies .

Q. What advanced strategies are suitable for studying TCPN’s interaction partners in vivo?

Employ affinity purification coupled with mass spectrometry (AP-MS) or chemical crosslinking to stabilize transient interactions. For example, chemical probes with cleavable linkers can capture TCPN complexes, followed by LC-MS/MS analysis for partner identification . Validate interactions using co-immunoprecipitation with antibodies specific to TCPN and candidate partners, ensuring rigorous buffer optimization to reduce false positives .

Q. How can researchers optimize experimental design for high-throughput TCPN functional screens?

Use RNAi or CRISPR libraries in cell lines with TCPN knockdown/knockout backgrounds to assess genetic interactions. Implement cell thermal shift assays (CETSA) to monitor TCPN stability under varying conditions, which can reveal its role in stress responses . For data normalization, include internal reference proteins with stable expression (e.g., housekeeping genes) and use statistical methods like Tukey’s test to minimize batch effects .

Q. What computational tools are effective for modeling TCPN’s role in complex biological networks?

Leverage machine learning frameworks trained on multi-omics datasets to predict TCPN’s regulatory targets. For example, integrate RNA-seq data with protein-protein interaction databases to construct Bayesian networks highlighting TCPN’s influence on pathways like spermatogenesis or fungal toxin biosynthesis . Validate predictions experimentally using luciferase reporter assays or ChIP-seq for direct target verification .

Q. How should researchers address challenges in studying TCPN’s post-translational modifications (PTMs)?

Combine phosphoproteomics (e.g., TiO2 enrichment) with ubiquitination-specific antibodies to map PTMs. For quantitative analysis, use isobaric labeling (TMT/iTRAQ) to compare modification levels across conditions . To resolve conflicting PTM data, apply kinetic modeling to assess modification turnover rates and prioritize functionally relevant sites .

Methodological Notes

  • Data Normalization : Always normalize TCPN quantification data to total protein concentration or cell count in screening assays, as housekeeping proteins may vary under experimental stress .
  • Conflict Resolution : Use meta-analysis of published datasets (e.g., GEO, PRIDE) to contextualize contradictory findings, focusing on experimental conditions (e.g., cell type, growth phase) that may explain disparities .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of replicates, statistical methods, and raw data deposition to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.